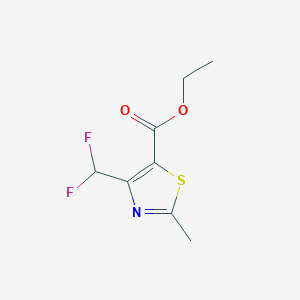
1-Methoxy-2-propanone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-propanone-d5, also known as deuterated methoxyacetone, is a deuterium-labeled compound. It is a derivative of 1-methoxy-2-propanone, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propanone-d5 can be synthesized through the deuteration of 1-methoxy-2-propanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve efficient deuteration.
化学反応の分析
Types of Reactions: 1-Methoxy-2-propanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methoxy-2-propanone-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of 1-methoxy-2-propanone-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The deuterium atoms provide unique spectroscopic properties, making it useful in nuclear magnetic resonance (NMR) studies. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and pathways.
類似化合物との比較
1-Methoxy-2-propanone-d5 can be compared with other similar compounds such as:
1-Methoxy-2-propanone: The non-deuterated version of the compound.
Methoxyacetone: Another similar compound with a different structure.
1-Methoxypropan-2-one: A structural isomer with similar properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its deuterium labeling makes it particularly useful in various fields, including chemistry, biology, medicine, and industry.
特性
分子式 |
C4H8O2 |
|---|---|
分子量 |
93.14 g/mol |
IUPAC名 |
1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2 |
InChIキー |
CUZLJOLBIRPEFB-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])OC |
正規SMILES |
CC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
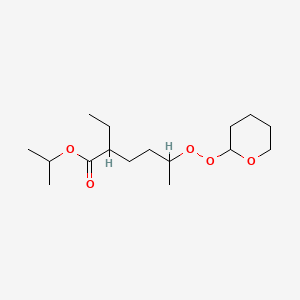
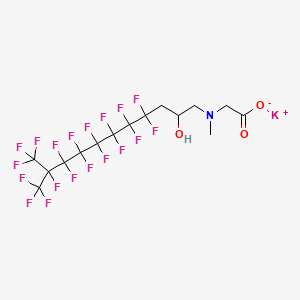
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

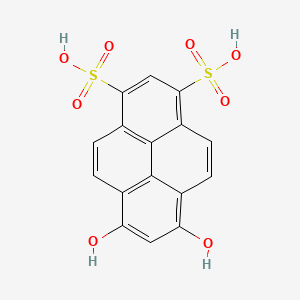
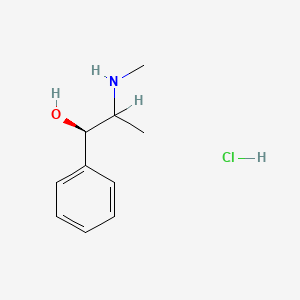

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)



